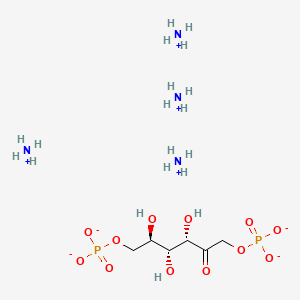

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt, also known as D-Fructose-1,6-bisphosphate (FBP), is a common metabolic sugar . It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It can also be used as an allosteric activator of enzymes .

Molecular Structure Analysis

The empirical formula of D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is C6H14O12P2 · 4C6H13N .Chemical Reactions Analysis

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is involved in the glycolytic pathway. During glycolysis, aldolase splits Fructose-1,6-biphosphate into dihydroxacetone phosphate (DHAP) and glyceraldehyde phosphate .Aplicaciones Científicas De Investigación

Metabolic Pathway Precursor

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is a precursor in the glycolytic pathway, leading to the formation of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .

Allosteric Enzyme Activation

This compound serves as an allosteric activator for enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase, enhancing their activity .

Enzyme Inhibition

It acts as an inhibitor of acetate kinase, which plays a role in metabolic processes .

Enzyme Characterization

Researchers use this compound as a substrate to identify and characterize enzymes like fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .

Ischemic Tissue Protection

Exogenously administered D(+)Fructofuranose 1,6-diphosphate has been shown to reduce ischemic tissue area in experimentally-induced cerebral and myocardial infarction .

Post-Cardiac Bypass Hemodynamics Improvement

It improves hemodynamics post-cardiac bypass surgery by increasing the yield of ATP from anaerobic glycolysis .

Safety And Hazards

Propiedades

IUPAC Name |

tetraazanium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4H3N/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);4*1H3/t3-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHZAPSQLCDXQO-GNWSQLALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26N4O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.